molecular formula C9H13BrN2O2 B2977947 2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid CAS No. 1858106-82-7

2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid

Cat. No. B2977947
CAS RN: 1858106-82-7
M. Wt: 261.119
InChI Key: ORUFCRONJKRDIO-UHFFFAOYSA-N
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Description

“2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid” is a chemical compound with the molecular formula C7H9BrN2O2. It has an average mass of 233.063 Da and a monoisotopic mass of 231.984726 Da .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, pyrazole derivatives are often synthesized using a variety of methods. For instance, aminopyrazoles are used as precursors in the synthesis of condensed heterocyclic systems . Pyrazolines, another derivative, are synthesized using suitable chalcones and p-hydrazinobenzenesulfonamide hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered heterocyclic compound. This compound also contains a bromine atom attached to the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.6±0.1 g/cm3, a boiling point of 350.4±22.0 °C at 760 mmHg, and a flash point of 165.7±22.3 °C. It also has a molar refractivity of 48.7±0.5 cm3, and a polar surface area of 55 Å2 .

Scientific Research Applications

Reactions and Complex Formation

  • Grignard Reagents and Allenic Acids Synthesis : This compound has been explored in the context of generating Grignard reagents from 1-bromo-3,3-dialkylallenes, leading to the formation of allenic and alkynoic acids, demonstrating its utility in synthetic organic chemistry (Greaves, Landor, & Lwanga, 1975).

  • Stable Solid Hexacoordinate Complexes : Studies have shown that 4-bromopyrazole forms stable solid hexacoordinate complexes with dimethyl- and divinyl-tindichloride, indicating its potential in the formation of organometallic complexes with interesting structural properties (Casellato, Graziani, Peruzzo, & Plazzogna, 1995).

Structural Analysis

  • Crystal Structures : The crystal structures of 4-bromopyrazole derivatives have been determined, revealing the formation of trimers and catemers through intermolecular hydrogen bonds, contributing to the understanding of molecular interactions and network formation (Foces-Foces, Llamas-Saiz, & Elguero, 1999).

Inhibitory Actions and Applications

  • Inhibitors of Glycolic Acid Oxidase : Research has highlighted the synthesis of 4-substituted 2,4-dioxobutanoic acids as potent inhibitors of porcine liver glycolic acid oxidase, illustrating the compound's relevance in biochemistry and potential therapeutic applications (Williams et al., 1983).

Corrosion Inhibition

  • Inhibitive Action Against Steel Corrosion : The compound's derivatives have been evaluated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions, showcasing its potential industrial applications in protecting metals against corrosion (Tebbji et al., 2005).

Experimental Phasing and Hot-spot Identification

  • Hot-spot Identification with Halogenated Fragments : 4-Bromopyrazole has been utilized for experimental phase determination in protein crystallography, demonstrating its utility in identifying binding hot spots in target proteins, which is crucial for drug discovery and structural biology (Bauman, Harrison, & Arnold, 2016).

Future Directions

While there isn’t specific information on the future directions of “2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid”, the study and development of pyrazole derivatives is a dynamic field with potential for new discoveries and applications .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)7(8(13)14)12-5-6(10)4-11-12/h4-5,7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUFCRONJKRDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1858106-82-7
Record name 2-(4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutanoic acid
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